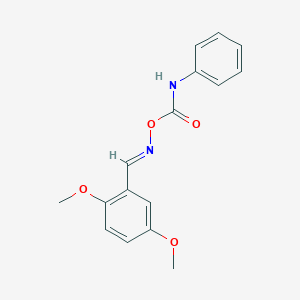
2-(ethylthio)-3-(2-methoxyphenyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazolinone derivatives, including 2-(ethylthio)-3-(2-methoxyphenyl)-4(3H)-quinazolinone, are significant in medicinal chemistry due to their wide range of biological activities. These activities include antibacterial, antifungal, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative, anti-malarial, and anti-diabetic properties (Osarumwense Peter Osarodion, 2023).
Synthesis Analysis
Quinazolinones are typically synthesized from anthranilic acid derivatives. For instance, derivatives like 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one are synthesized using Methyl anthranilate and N-(3-methoxyphenyl)-methyl dithiocarbamic acid in ethanol, further treated with hydrochloric acid (Osarumwense Peter Osarodion, 2023).
Molecular Structure Analysis
Quinazolinone compounds are characterized by their distinct molecular structures, which contribute to their diverse biological activities. Structural analysis often involves spectral characterization techniques such as FTIR, NMR, and UV spectroscopy (M. Sarkar et al., 2021).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, forming derivatives with different substituents. For example, the reaction of 3-amino-2(1H)-thioxo-4(3H)-quinazolinone with selected chloroformates leads to a series of N- and S-alkylated derivatives (W. Nawrocka, 2009).
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and the nature of substituents. These properties are crucial in determining their biological activity and pharmacokinetics.
Chemical Properties Analysis
Quinazolinones exhibit a range of chemical properties, including antioxidative properties. The presence of specific substituents like hydroxyl groups can enhance these properties (Janez Mravljak et al., 2021).
Scientific Research Applications
Analgesic Activity
Quinazolinone derivatives have shown significant analgesic activity, suggesting their potential as pain relief agents. For example, certain synthesized compounds demonstrated higher analgesic activities compared to standard drugs in in vitro studies using acetic acid-induced writhing in mice (Osarumwense Peter Osarodion, 2023).
Antioxidant Properties
Some quinazolinones were synthesized and evaluated for their antioxidant properties, showing potent activity and promising metal-chelating properties. This indicates their potential application in combating oxidative stress-related diseases (Janez Mravljak et al., 2021).
Anticonvulsant and Anti-inflammatory Activities
Novel quinazolinone derivatives have been investigated for their anticonvulsant and anti-inflammatory activities. Some compounds exhibited potent effects in models of seizures and inflammation, showing their potential for further development into therapeutic agents (V. Alagarsamy et al., 2011).
Antimicrobial Activity
Quinazolinone derivatives have been explored for their antimicrobial potential, with some showing high activity against both Gram-positive and Gram-negative bacteria and fungi. This suggests their use in developing new antimicrobial agents (M. El-hashash et al., 2011).
Antitumor Activity
The synthesis of quinazolinone derivatives has also been driven by their potential antitumor activity. Some synthesized compounds demonstrated broad-spectrum antitumor effects across different cell lines, highlighting the potential for quinazolinones in cancer therapy (Nagwa M. Abdel Gawad et al., 2010).
Mechanism of Action
The mechanism of action of quinazolinone derivatives depends on their specific biological activity. For example, some quinazolinones act as inhibitors of certain enzymes, while others may interact with specific receptors . The mechanism of action of “2-(ethylthio)-3-(2-methoxyphenyl)-4(3H)-quinazolinone” would need to be determined through biological testing.
properties
IUPAC Name |
2-ethylsulfanyl-3-(2-methoxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-3-22-17-18-13-9-5-4-8-12(13)16(20)19(17)14-10-6-7-11-15(14)21-2/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQGJTUQBVYASL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(4-morpholinyl)propyl]benzamide](/img/structure/B5578452.png)
![8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578459.png)
![2-(2-{3-[(3-fluorophenoxy)methyl]-1-piperidinyl}-2-oxoethyl)-1(2H)-phthalazinone](/img/structure/B5578460.png)

![3-(2-methyl[1]benzothieno[3,2-d][1,3]thiazol-1-ium-1-yl)-1-propanesulfinate](/img/structure/B5578480.png)
![[4-(2,5-dioxo-1-pyrrolidinyl)phenoxy]acetic acid](/img/structure/B5578486.png)

![ethyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5578504.png)
![9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5578513.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5578522.png)
![2-chloro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5578527.png)
